![molecular formula C10H20N2OSi B14303221 1-{2-[(Trimethylsilyl)oxy]butan-2-yl}-1H-imidazole CAS No. 114119-06-1](/img/structure/B14303221.png)
1-{2-[(Trimethylsilyl)oxy]butan-2-yl}-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-[(Trimethylsilyl)oxy]butan-2-yl}-1H-imidazole is a synthetic organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of a trimethylsilyl group, which is often used to protect hydroxyl groups during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[(Trimethylsilyl)oxy]butan-2-yl}-1H-imidazole typically involves the reaction of an imidazole derivative with a trimethylsilyl-protected alcohol. One common method is the reaction of 2-bromo-1-(trimethylsilyloxy)butane with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-{2-[(Trimethylsilyl)oxy]butan-2-yl}-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the trimethylsilyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-{2-[(Trimethylsilyl)oxy]butan-2-yl}-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a protecting group for hydroxyl functionalities.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-{2-[(Trimethylsilyl)oxy]butan-2-yl}-1H-imidazole involves its interaction with specific molecular targets. The trimethylsilyl group can be selectively removed under mild conditions, revealing a reactive hydroxyl group that can participate in further chemical reactions. The imidazole ring can interact with metal ions and enzymes, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Trimethylsilyl)-1H-imidazole: Lacks the butan-2-yl group, making it less sterically hindered.
2-(Trimethylsilyl)ethanol: Contains a hydroxyl group instead of an imidazole ring.
1-(2-Hydroxybutan-2-yl)-1H-imidazole: Lacks the trimethylsilyl group, making it more reactive.
Uniqueness
1-{2-[(Trimethylsilyl)oxy]butan-2-yl}-1H-imidazole is unique due to the presence of both the trimethylsilyl group and the imidazole ring. This combination provides a balance of stability and reactivity, making it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
114119-06-1 |
|---|---|
Formule moléculaire |
C10H20N2OSi |
Poids moléculaire |
212.36 g/mol |
Nom IUPAC |
2-imidazol-1-ylbutan-2-yloxy(trimethyl)silane |
InChI |
InChI=1S/C10H20N2OSi/c1-6-10(2,13-14(3,4)5)12-8-7-11-9-12/h7-9H,6H2,1-5H3 |
Clé InChI |
FKIMBQGSCHKPJL-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(N1C=CN=C1)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


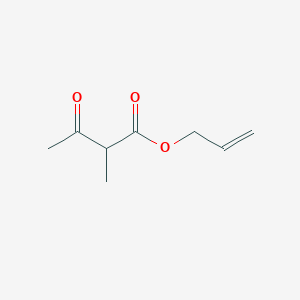
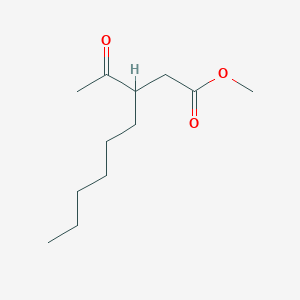
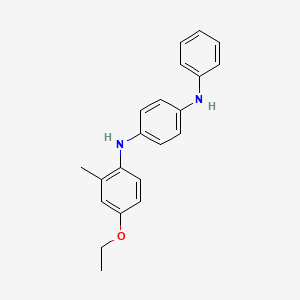
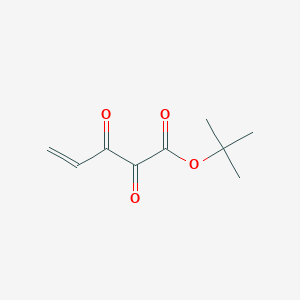
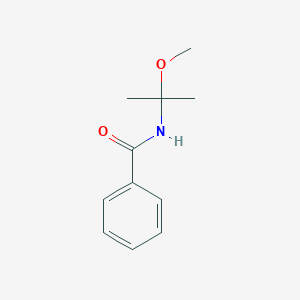
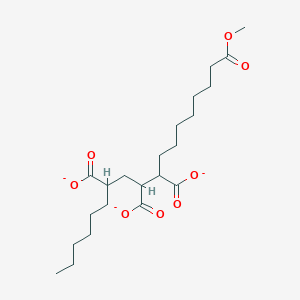
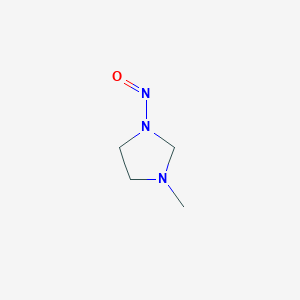
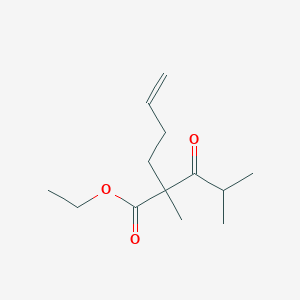
![4-{3-[(2-Methylacryloyl)oxy]propoxy}-4-oxobutanoate](/img/structure/B14303190.png)
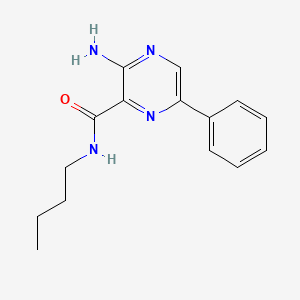
![2-{2-[(Furan-3-yl)methanesulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14303206.png)
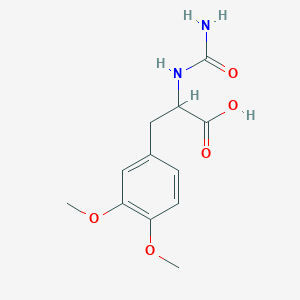
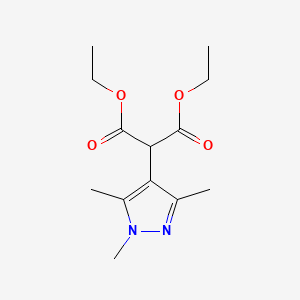
![3-[(E)-(3-Hydroxybutan-2-ylidene)amino]butan-2-one](/img/structure/B14303229.png)
